molecular formula C32H51N7O6S B12535816 L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan CAS No. 652143-26-5

L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan

Cat. No.: B12535816
CAS No.: 652143-26-5
M. Wt: 661.9 g/mol
InChI Key: YZQGTSURSMEHKR-OXEZHCTRSA-N
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Description

L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan is a linear pentapeptide with the sequence Leu-Ile-Cys-Lys-Trp. Its molecular formula is C₃₀H₄₈N₆O₆S, and it has a molecular weight of approximately 644.8 g/mol. Key structural features include:

  • Leucine (Leu) and isoleucine (Ile): Hydrophobic residues contributing to membrane interaction or hydrophobic core formation.
  • Cysteine (Cys): Contains a sulfhydryl group (-SH), enabling disulfide bond formation, which may stabilize tertiary structures or confer redox activity.
  • Tryptophan (Trp): An aromatic residue involved in π-π stacking or fluorescence-based studies.

However, its exact biological role remains under investigation.

Properties

CAS No.

652143-26-5

Molecular Formula

C32H51N7O6S

Molecular Weight

661.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C32H51N7O6S/c1-5-19(4)27(39-28(40)22(34)14-18(2)3)31(43)38-26(17-46)30(42)36-24(12-8-9-13-33)29(41)37-25(32(44)45)15-20-16-35-23-11-7-6-10-21(20)23/h6-7,10-11,16,18-19,22,24-27,35,46H,5,8-9,12-15,17,33-34H2,1-4H3,(H,36,42)(H,37,41)(H,38,43)(H,39,40)(H,44,45)/t19-,22-,24-,25-,26-,27-/m0/s1

InChI Key

YZQGTSURSMEHKR-OXEZHCTRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT (ethanedithiol).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide can modify cysteine residues.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Modified peptide with alkylated or acylated residues.

Scientific Research Applications

L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan is a complex peptide that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, biology, and material science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity: Research indicates that peptides can inhibit tumor growth by modulating signaling pathways associated with cancer cell proliferation. For instance, a study demonstrated that similar peptides could induce apoptosis in cancer cells through caspase activation .
  • Drug Delivery Systems: The incorporation of this peptide into drug delivery systems enhances the bioavailability of therapeutic agents. Its ability to traverse cellular membranes makes it a candidate for targeted drug delivery .

Biological Research

The peptide has been utilized in various biological studies:

  • Protein-Protein Interactions: It serves as a model for studying interactions between proteins, which are critical for understanding cellular processes such as signal transduction and metabolic regulation.
  • Cell Signaling Pathways: The peptide's structure allows it to interact with specific receptors, influencing cellular responses. Studies have shown that modifications in peptide sequences can significantly alter their biological activity .

Material Science

In material science, this compound is being explored for its potential in developing biomaterials:

  • Peptide-Based Hydrogels: These hydrogels can be engineered for drug release applications or tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices .
  • Biosensors Development: The unique properties of this peptide make it suitable for biosensor applications where it can be used to detect specific biomolecules through changes in fluorescence or conductivity.

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis via caspase activation
Drug delivery systemsEnhances bioavailability of therapeutic agents
Biological ResearchProtein-protein interactionsModulates signaling pathways
Cell signaling pathwaysAlters biological activity with sequence changes
Material SciencePeptide-based hydrogelsBiocompatible materials for drug release
Biosensors developmentDetects biomolecules through fluorescence changes

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of this compound, researchers treated cancer cell lines with varying concentrations of the peptide. Results indicated a dose-dependent reduction in cell viability, linked to increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Drug Delivery System

A research project focused on embedding this compound into liposomal formulations for targeted delivery of chemotherapeutics. The study found that the modified liposomes exhibited enhanced uptake in tumor cells compared to conventional formulations, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various cellular responses. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Property L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan Compound X
Sequence Length 5 residues 12 residues
Key Residues Cys, Lys, Trp Arg (×2), Pro (×2), Trp (×4), Ala
Charge at pH 7 +1 (Lys), neutral (Cys) +3 (Lys, Arg ×2)
Hydrophobicity Moderate (Leu, Ile, Trp) High (Trp ×4, Pro ×2, Leu, Ile)
Reactive Groups Sulfhydryl (Cys) None
Structural Impact Potential disulfide bonds Pro-induced kinks; Trp-rich motifs

Functional Implications

Disulfide Bond Potential: The presence of Cys in the target peptide allows for covalent cross-linking, which may enhance stability under oxidative conditions. Compound X lacks Cys, relying instead on non-covalent interactions .

Conformational Flexibility : Compound X contains Pro residues, which disrupt α-helix and β-sheet formation, leading to a more rigid, kinked structure. The target peptide, devoid of Pro, may adopt extended conformations.

The target peptide’s single Trp limits such interactions.

Electrostatic Properties : Compound X’s Arg and Lys residues confer a higher positive charge (+3 vs. +1), enhancing solubility and affinity for negatively charged targets like DNA or phospholipid membranes.

Stability and Bioavailability

  • Metabolic Stability : Longer peptides like Compound X are more susceptible to proteolytic degradation. The target peptide’s shorter length may improve metabolic resistance.
  • Solubility : Compound X’s high charge and hydrophobicity create a solubility paradox, requiring balanced formulations. The target peptide’s moderate hydrophobicity and +1 charge may offer better aqueous solubility.

Research Findings

  • Compound X : Structural data (e.g., bond connectivity codes in ) suggests a branched or cyclic-like topology due to repeated Pro-Trp motifs. This could hinder passive diffusion across cell membranes.
  • Target Peptide : The Cys residue’s reactivity positions it as a candidate for conjugation or redox-mediated applications (e.g., antioxidant peptides).

Biological Activity

L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan is a pentapeptide composed of five amino acids: leucine, isoleucine, cysteine, lysine, and tryptophan. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C28H42N6O6S
  • Molecular Weight : 570.73 g/mol

This structure is characterized by the presence of hydrophobic (leucine, isoleucine, tryptophan) and polar (cysteine, lysine) amino acids, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides containing cysteine and tryptophan. Research indicates that short peptides rich in these amino acids exhibit potent activity against various pathogens. For instance, a study demonstrated that modified nanocombinations of l-tryptophan and l-cysteine showed significant antimicrobial effects against human pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Effects

The anticancer potential of this compound has been investigated through various experimental models. One notable study focused on the effects of cysteine and tryptophan-rich peptides on cancer cell lines such as MCF-7 (breast cancer), Caco-2 (colon cancer), and HepG2 (liver cancer). The results indicated that these peptides induced apoptosis in cancer cells while sparing normal cells .

Case Study: Anticancer Mechanism

In a specific case study involving the treatment of MCF-7 cells with a peptide derived from this compound, researchers observed:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was noted.
  • Gene Expression Modulation : The expression levels of pro-apoptotic genes such as p53 were significantly upregulated, while anti-apoptotic genes like Bcl-2 were downregulated .

Immunomodulatory Effects

The immunomodulatory role of aminoacyl-tRNA synthetases (ARS), particularly tryptophanyl-tRNA synthetase (WRS), has been linked to the immune response. WRS not only participates in protein synthesis but also influences immune signaling pathways. Elevated levels of WRS have been associated with enhanced immune responses in various pathological conditions .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against pathogens like Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in MCF-7, Caco-2, HepG2 cell lines
ImmunomodulatoryInfluences immune signaling via WRS; associated with enhanced responses

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The presence of cysteine may facilitate the formation of disulfide bonds that disrupt microbial cell membranes.
  • Apoptosis Induction : The modulation of gene expression related to apoptosis suggests that this peptide can trigger intrinsic apoptotic pathways in cancer cells.
  • Immune Modulation : By influencing the activity of ARS like WRS, this peptide may alter cytokine production and enhance immune cell recruitment.

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